molecular formula C5H7Cl3N2O2 B14698879 2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide CAS No. 31468-13-0

2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide

Cat. No.: B14698879
CAS No.: 31468-13-0
M. Wt: 233.48 g/mol
InChI Key: DUQRRADRCXBJDQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide is a chemical compound with the molecular formula C4H6Cl3NO. It is also known by other names such as α,α,α-Trichloroacetamide and Trichloroacetamide . This compound is characterized by the presence of three chlorine atoms attached to the acetamide group, making it a trichloro derivative of acetamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide typically involves the reaction of trichloroacetyl chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Cl3C-COCl+(CH3)2NHCl3C-CON(CH3)2+HCl\text{Cl}_3\text{C-COCl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{Cl}_3\text{C-CON(CH}_3\text{)}_2 + \text{HCl} Cl3​C-COCl+(CH3​)2​NH→Cl3​C-CON(CH3​)2​+HCl

Industrial Production Methods

Industrial production of this compound may involve the use of phosgene and dimethylamine in a flow reactor at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form trichloroacetic acid and dimethylamine.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, can react with the compound in substitution reactions.

    Acidic or Basic Conditions: Hydrolysis can be facilitated under acidic or basic conditions.

Major Products

    Trichloroacetic Acid: Formed during hydrolysis.

    Dimethylamine: Another product of hydrolysis.

Scientific Research Applications

2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroacetamide
  • Dimethylcarbamoyl Chloride
  • Trichloroethylene

Uniqueness

2,2,2-Trichloro-N-(dimethylcarbamoyl)acetamide is unique due to its specific structure, which combines the trichloroacetamide moiety with a dimethylcarbamoyl group. This unique structure imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds .

Properties

CAS No.

31468-13-0

Molecular Formula

C5H7Cl3N2O2

Molecular Weight

233.48 g/mol

IUPAC Name

2,2,2-trichloro-N-(dimethylcarbamoyl)acetamide

InChI

InChI=1S/C5H7Cl3N2O2/c1-10(2)4(12)9-3(11)5(6,7)8/h1-2H3,(H,9,11,12)

InChI Key

DUQRRADRCXBJDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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